1-[(4-Trifluoromethylphenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperidine
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Overview
Description
ZT-52656A is a selective kappa opioid receptor agonist. It is primarily used for the prevention or alleviation of pain, particularly in the eye . The compound has a molecular formula of C₁₉H₂₆ClF₃N₂O and a molecular weight of 390.87 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
ZT-52656A is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared in a solid form and can be dissolved in various solvents such as dimethyl sulfoxide (DMSO) for experimental use .
Industrial Production Methods
The industrial production of ZT-52656A involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The compound is typically stored at 4°C in a sealed container to prevent moisture exposure .
Chemical Reactions Analysis
Types of Reactions
ZT-52656A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: ZT-52656A can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in reduced forms of the compound .
Scientific Research Applications
ZT-52656A has several scientific research applications, including:
Chemistry: Used as a model compound to study kappa opioid receptor interactions and binding affinities.
Biology: Investigated for its effects on cellular signaling pathways and receptor activation.
Medicine: Explored for its potential therapeutic applications in pain management, particularly for ocular pain.
Industry: Utilized in the development of new analgesic drugs and pain relief formulations.
Mechanism of Action
ZT-52656A exerts its effects by selectively binding to kappa opioid receptors. This binding activates the receptor, leading to a cascade of intracellular signaling events that result in pain relief. The molecular targets involved include the kappa opioid receptor and associated G-protein coupled receptor pathways .
Comparison with Similar Compounds
ZT-52656A is unique in its high selectivity for kappa opioid receptors compared to other similar compounds. Some similar compounds include:
U-50488: Another selective kappa opioid receptor agonist with similar pain-relieving properties.
Salvinorin A: A naturally occurring kappa opioid receptor agonist with distinct pharmacological effects.
Nalfurafine: A synthetic kappa opioid receptor agonist used in clinical settings for pruritus treatment.
ZT-52656A stands out due to its specific application in ocular pain relief and its high selectivity for kappa opioid receptors .
Properties
Molecular Formula |
C19H25F3N2O |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C19H25F3N2O/c20-19(21,22)16-8-6-15(7-9-16)13-18(25)24-12-2-1-5-17(24)14-23-10-3-4-11-23/h6-9,17H,1-5,10-14H2 |
InChI Key |
RFTWMVGLYKJUCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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